molecular formula C7H11NO3 B3032838 5,5-Diethyl-1,3-oxazolidine-2,4-dione CAS No. 5638-84-6

5,5-Diethyl-1,3-oxazolidine-2,4-dione

Cat. No. B3032838
CAS RN: 5638-84-6
M. Wt: 157.17 g/mol
InChI Key: LANUZOBKRIJYEJ-UHFFFAOYSA-N
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Description

“5,5-Diethyl-1,3-oxazolidine-2,4-dione” is a derivative of oxazolidinone . Oxazolidinones are a class of compounds containing a 2-oxazolidine structure . They are known for their antibacterial activity and are active against multiple-resistant gram-positive pathogens .


Synthesis Analysis

Oxazolidines, including “5,5-Diethyl-1,3-oxazolidine-2,4-dione”, can be synthesized through various methods. One common method is the condensation of 2-amino alcohols with aldehydes and ketones . Other synthetic strategies include metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .


Molecular Structure Analysis

The molecular structure of “5,5-Diethyl-1,3-oxazolidine-2,4-dione” is a five-membered heterocyclic ring . The ring contains a nitrogen atom and an oxygen atom, which are not mutually bonded . The carbon between the nitrogen and oxygen is oxidized to a ketone .


Chemical Reactions Analysis

Oxazolidines are prone to hydrolysis, the reverse of their synthesis . This reaction is catalyzed by acids . When heated to decomposition, “5,5-Diethyl-1,3-oxazolidine-2,4-dione” emits toxic fumes of NOx .

Scientific Research Applications

Safety And Hazards

“5,5-Diethyl-1,3-oxazolidine-2,4-dione” is moderately toxic by intraperitoneal and intravenous routes . It has experimental teratogenic and reproductive effects . When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

5,5-diethyl-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-7(4-2)5(9)8-6(10)11-7/h3-4H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANUZOBKRIJYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)O1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901781
Record name NoName_924
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Diethyl-1,3-oxazolidine-2,4-dione

CAS RN

5638-84-6
Record name 5,5-Diethyl-2,4-oxazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5638-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC26554
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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